molecular formula C22H19BrN4O B11587388 6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide

6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B11587388
M. Wt: 435.3 g/mol
InChI Key: OQOUDDXUVLWOTM-UHFFFAOYSA-N
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Description

6-BROMO-N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Pyrazole Formation: The pyrazole moiety is synthesized separately by reacting hydrazine with a 1,3-diketone.

    Coupling Reaction: The pyrazole derivative is then coupled with the brominated quinoline core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-BROMO-N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-BROMO-N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-phenylquinoline-4-carboxamide: Lacks the pyrazole moiety.

    2-Phenylquinoline-4-carboxamide: Lacks both the bromo and pyrazole groups.

    6-Bromoquinoline-4-carboxamide: Lacks the phenyl and pyrazole groups.

Uniqueness

6-BROMO-N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE is unique due to the presence of both the bromo and pyrazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19BrN4O

Molecular Weight

435.3 g/mol

IUPAC Name

6-bromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H19BrN4O/c1-14-16(13-27(2)26-14)12-24-22(28)19-11-21(15-6-4-3-5-7-15)25-20-9-8-17(23)10-18(19)20/h3-11,13H,12H2,1-2H3,(H,24,28)

InChI Key

OQOUDDXUVLWOTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4)C

Origin of Product

United States

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